molecular formula C26H21NO2 B15173629 Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate CAS No. 918339-73-8

Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate

Cat. No.: B15173629
CAS No.: 918339-73-8
M. Wt: 379.4 g/mol
InChI Key: LOFHJTWAGSFKHX-UHFFFAOYSA-N
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Description

Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate is an organic compound that features a pyrene moiety attached to an amino phenyl propanoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate typically involves the reaction of pyrene-1-amine with 4-bromophenylpropanoate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into DNA, affecting its structure and function. Additionally, the compound can interact with proteins, altering their conformation and activity. These interactions can lead to various biological effects, including changes in gene expression and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
  • Methyl 3-[4-(pyren-1-ylamino)phenyl]propanoate

Uniqueness

Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into DNA. This makes it particularly useful in applications requiring fluorescence detection and DNA interaction studies .

Properties

CAS No.

918339-73-8

Molecular Formula

C26H21NO2

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 3-[4-(pyren-1-ylamino)phenyl]propanoate

InChI

InChI=1S/C26H21NO2/c1-29-24(28)16-7-17-5-12-21(13-6-17)27-23-15-11-20-9-8-18-3-2-4-19-10-14-22(23)26(20)25(18)19/h2-6,8-15,27H,7,16H2,1H3

InChI Key

LOFHJTWAGSFKHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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